
1-Benzyl-2-(2-methoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(2-methoxyphenyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl group and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 2-methoxybenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized with a suitable reagent to yield the desired pyrrolidine derivative . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Benzyl-2-(2-methoxyphenyl)pyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-2-(2-methoxyphenyl)pyrrolidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrrolidine, 1-Benzyl-2-pyrrolidinone, 2-Methoxyphenylpyrrolidine.
Uniqueness: The presence of both benzyl and methoxyphenyl groups in this compound provides a unique combination of steric and electronic properties, enhancing its potential biological activity and making it a valuable compound in drug discovery.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-benzyl-2-(2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C18H21NO/c1-20-18-12-6-5-10-16(18)17-11-7-13-19(17)14-15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3 |
InChI Key |
PBJVVTVIRQMMAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


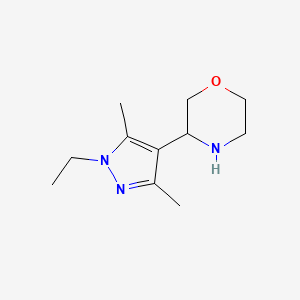
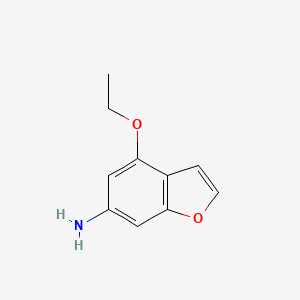
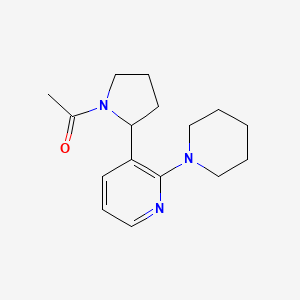


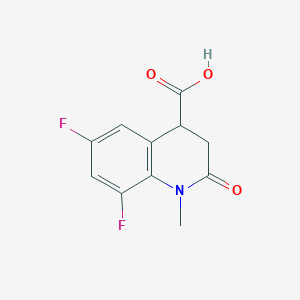




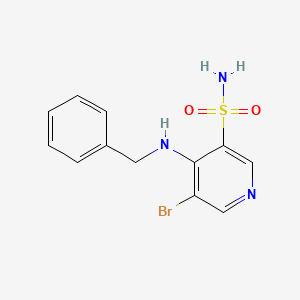
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)

